molecular formula C11H9N5 B14881084 2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidine-4-carbonitrile

2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidine-4-carbonitrile

Cat. No.: B14881084
M. Wt: 211.22 g/mol
InChI Key: FBOSJBDFFIYFRS-UHFFFAOYSA-N
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Description

2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidine-4-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a methyl group at the 2-position, a 5-methylpyrazin-2-yl group at the 6-position, and a cyano group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidine-4-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrimidine-4-carbonitrile with 5-methylpyrazine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions, including temperature, solvent, and reaction time, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized pyrimidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

IUPAC Name

2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C11H9N5/c1-7-5-14-11(6-13-7)10-3-9(4-12)15-8(2)16-10/h3,5-6H,1-2H3

InChI Key

FBOSJBDFFIYFRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C2=NC(=NC(=C2)C#N)C

Origin of Product

United States

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